molecular formula C17H17F2N5O2S B12257225 ethyl 4-{1-[(3,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 4-{1-[(3,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12257225
M. Wt: 393.4 g/mol
InChI Key: KGDBEVWIDRMTOV-UHFFFAOYSA-N
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Description

Ethyl 4-{1-[(3,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique combination of a triazole ring, a difluorophenyl group, and a tetrahydropyrimidine ring, making it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{1-[(3,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, commonly known as the “click reaction,” between an azide and an alkyne. In this case, the azide derivative of 3,5-difluorobenzyl chloride reacts with an alkyne to form the triazole ring.

    Synthesis of the Tetrahydropyrimidine Ring: The tetrahydropyrimidine ring is formed through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.

    Coupling of the Two Fragments: The final step involves coupling the triazole and tetrahydropyrimidine fragments through a nucleophilic substitution reaction, where the triazole derivative reacts with the tetrahydropyrimidine carboxylate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be essential to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydropyrimidine ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl groups, potentially leading to the formation of alcohols or amines.

    Substitution: The aromatic difluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 4-{1-[(3,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structural features.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways.

    Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-{1-[(3,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity and thereby affecting cellular processes.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, or immune response, depending on its specific binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{1-[(3,5-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 4-{1-[(3,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

The presence of the difluorophenyl group in ethyl 4-{1-[(3,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate imparts unique electronic properties, enhancing its binding affinity and specificity for certain biological targets. This makes it a more potent and selective compound compared to its analogs with different substituents on the phenyl ring.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H17F2N5O2S

Molecular Weight

393.4 g/mol

IUPAC Name

ethyl 4-[1-[(3,5-difluorophenyl)methyl]triazol-4-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H17F2N5O2S/c1-3-26-16(25)14-9(2)20-17(27)21-15(14)13-8-24(23-22-13)7-10-4-11(18)6-12(19)5-10/h4-6,8,15H,3,7H2,1-2H3,(H2,20,21,27)

InChI Key

KGDBEVWIDRMTOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CN(N=N2)CC3=CC(=CC(=C3)F)F)C

Origin of Product

United States

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